molecular formula C24H16N4O4S B5269504 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B5269504
M. Wt: 456.5 g/mol
InChI Key: XSQFSOZYVKTUAK-LCQIMXFNSA-N
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Description

4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core, a furan ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, where functional groups can be introduced or modified.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin-A2, which are involved in cell cycle regulation . The compound’s ability to inhibit these targets can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid include other benzoic acid derivatives and thiadiazolo[3,2-a]pyrimidine compounds. These compounds share structural similarities but differ in their functional groups and specific biological activities. For example, compounds with different substituents on the benzoic acid moiety may exhibit varying degrees of antibacterial or anticancer activities .

Properties

IUPAC Name

4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4S/c25-21-18(13-17-10-11-19(32-17)15-6-8-16(9-7-15)23(30)31)22(29)26-24-28(21)27-20(33-24)12-14-4-2-1-3-5-14/h1-11,13,25H,12H2,(H,30,31)/b18-13-,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQFSOZYVKTUAK-LCQIMXFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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